molecular formula C20H28N2O3 B607198 tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate CAS No. 145696-60-2

tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No. B607198
M. Wt: 344.45
InChI Key: RLQXIUDKWAALNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DPY-6602, CAS#145696-60-2, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.

Scientific Research Applications

Synthesis and Applications

  • Chiral Bipyrrole Synthesis

    A study by Skowronek and Lightner (2003) discusses the synthesis of a chiral bipyrrole, which is structurally similar to the compound . The synthesis involves ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, indicating potential pathways for synthesizing related compounds (Skowronek & Lightner, 2003).

  • Formation of 3-Hydroxy-1H-pyrrole

    Hill et al. (2009) report on the production of 3-hydroxy-1H-pyrrole through flash vacuum pyrolysis of a tert-butyl aminoacetate compound, showcasing a method that might be relevant for the manipulation of similar tert-butyl pyrrole derivatives (Hill et al., 2009).

  • Antimicrobial Agent Synthesis

    Research in 2020 delves into creating new derivatives of pyrrole, including tert-butyl groups, for potential use as antimicrobial agents. This highlights the compound's possible applications in developing new antimicrobial substances (Author Unknown, 2020).

  • Potential in Anticancer Drug Synthesis

    Zhang et al. (2018) discuss the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in the synthesis of small molecule anticancer drugs. This suggests that similar tert-butyl pyrrole derivatives could be important in developing anticancer medications (Zhang et al., 2018).

  • Investigation into Heterocycles

    A study by Klyba et al. (2019) examines the mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates, providing insights into the chemical behavior and potential applications of similar heterocyclic compounds (Klyba et al., 2019).

properties

CAS RN

145696-60-2

Product Name

tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate

Molecular Formula

C20H28N2O3

Molecular Weight

344.45

IUPAC Name

tert-butyl 5-((4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl)-3,4-dimethyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C20H28N2O3/c1-8-14-13(4)16(21-17(14)10-23)9-15-11(2)12(3)18(22-15)19(24)25-20(5,6)7/h10,21-22H,8-9H2,1-7H3

InChI Key

RLQXIUDKWAALNF-UHFFFAOYSA-N

SMILES

O=C(C1=C(C)C(C)=C(CC2=C(C)C(CC)=C(C=O)N2)N1)OC(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DPY-6602;  DPY 6602;  DPY6602.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
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tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
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tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 4
tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 5
tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate

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